molecular formula C24H21ClN2O2 B11578953 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11578953
M. Wt: 404.9 g/mol
InChI Key: SDAMCNIMHRYSMR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Cyclization to form the benzoxazine ring: This step involves the reaction of the pyrazole intermediate with an ortho-substituted phenol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated products.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In industry, benzoxazine compounds are known for their use in the production of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which may impart distinct chemical and biological properties compared to other benzoxazine derivatives.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O2/c1-2-28-19-13-9-17(10-14-19)24-27-22(20-5-3-4-6-23(20)29-24)15-21(26-27)16-7-11-18(25)12-8-16/h3-14,22,24H,2,15H2,1H3

InChI Key

SDAMCNIMHRYSMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2

Origin of Product

United States

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